Pinellic acid

Descripción general

Descripción

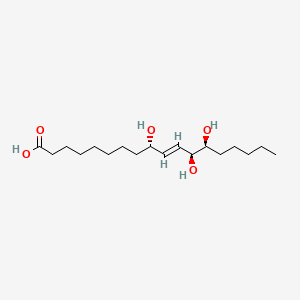

Pinellic acid is a trihydroxyoctadecenoic acid with hydroxy groups at positions C-9, -12, and 13, and an E (cis) double bond at position 10. It has a role as an adjuvant and an anti-inflammatory agent. It is functionally related to a 13(S)-HPODE.

This compound is a natural product found in Bupleurum falcatum, Pinellia ternata, and other organisms with data available.

Mecanismo De Acción

Target of Action

Pinellic acid, also known as 9,12,13-TriHOME, is a polyunsaturated fatty acid unique to the seeds of the pine . It has been identified to have a variety of physiological functions, such as lipid-lowering, appetite suppression, anti-inflammatory, and inhibition of cancer metastasis

Mode of Action

It has been suggested that this compound enhances antiviral iga and igg antibody titers in nasal and bronchoalveolar washes, and serum . This suggests that this compound may interact with the immune system to enhance the body’s response to viral infections.

Biochemical Pathways

This compound is synthesized from linoleic acid through a series of enzymatic reactions involving lipoxygenase, epoxy alcohol synthase, and epoxide hydrolase . This pathway leads to the formation of a variety of oxylipins, which are oxygenated fatty acids with diverse roles in humans and plants, such as pro-/anti-inflammatory, antimicrobial, and regulatory activity .

Result of Action

This compound has been shown to have a variety of physiological effects. For example, oral administration of this compound to mice enhanced antiviral IgA and IgG antibody titers in nasal and bronchoalveolar washes, and serum . This suggests that this compound may enhance the body’s immune response to viral infections.

Action Environment

The action of this compound may be influenced by environmental factors. For instance, it has been identified that the shading treatment promotes tuber production during cultivation . Metabolomic analyses further identified several organic acids, including this compound, that were largely enriched in the shaded environment, which likely contributed to tuber quality and growth . This suggests that environmental conditions can influence the production and action of this compound.

Análisis Bioquímico

Biochemical Properties

Pinellic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is synthesized from linoleic acid through the action of enzymes such as lipoxygenase, epoxy alcohol synthase, and epoxide hydrolase . These enzymes facilitate the conversion of linoleic acid to this compound by introducing hydroxy groups and forming an epoxide intermediate. This compound also interacts with various biomolecules, including proteins involved in inflammatory responses, where it acts as an anti-inflammatory agent .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It has been shown to inhibit nitric oxide production in lipopolysaccharide-activated BV-2 cells, indicating its anti-inflammatory properties . Additionally, this compound promotes neurotrophic activity in C6 cells by inducing the secretion of nerve growth factor . In cancer cell lines such as A549, this compound exhibits cytotoxic effects, reducing cell viability . These cellular effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. This compound binds to specific receptors and enzymes, modulating their activity. For instance, it inhibits the activity of enzymes involved in the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects . Additionally, this compound influences gene expression by modulating transcription factors and signaling pathways, leading to changes in cellular responses . These molecular interactions are crucial for understanding the compound’s biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its activity may decrease over extended periods due to degradation. Long-term exposure to this compound has been observed to maintain its anti-inflammatory and neurotrophic effects, although the extent of these effects may diminish over time . Understanding the temporal dynamics of this compound is essential for optimizing its use in experimental settings.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound exhibits beneficial effects such as anti-inflammatory and neurotrophic activities . At higher doses, it may induce toxic or adverse effects, including cytotoxicity in certain cell types . Determining the optimal dosage is crucial for maximizing the therapeutic potential of this compound while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to fatty acid metabolism. It is synthesized from linoleic acid through the action of lipoxygenase, epoxy alcohol synthase, and epoxide hydrolase . These enzymes facilitate the conversion of linoleic acid to this compound by introducing hydroxy groups and forming an epoxide intermediate. This compound can further undergo metabolic transformations, including oxidation and conjugation, which influence its biological activity and stability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain tissues, where it exerts its biological effects. The distribution of this compound within the body is influenced by factors such as tissue type, metabolic activity, and the presence of specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in cellular compartments involved in fatty acid metabolism, such as the endoplasmic reticulum and mitochondria . The presence of targeting signals and post-translational modifications may direct this compound to specific organelles, where it can interact with enzymes and other biomolecules . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.

Actividad Biológica

Pinellic acid, a natural compound primarily derived from the plant Pinellia ternata, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, cytotoxic, and neurotrophic effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes multiple hydroxyl groups that contribute to its biological activity. The compound is often studied in its methyl ester form for various assays.

1. Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Research indicates that it can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells. In a study, this compound showed a reduction in NO levels to 8.46 ± 0.68 μM when treated at a concentration of 20 µM . This suggests its potential as a therapeutic agent in inflammatory conditions.

Table 1: Anti-Inflammatory Effects of this compound

| Study Reference | Cell Type | Treatment Concentration | NO Production (μM) | Effect Observed |

|---|---|---|---|---|

| BV-2 Cells | 20 µM | 8.46 ± 0.68 | Significant inhibition |

2. Cytotoxic Activity

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In one study, it demonstrated cytotoxicity against A549 human lung cancer cells with an IC50 value of 27.4 μM . This property makes it a candidate for further investigation in cancer therapy.

Table 2: Cytotoxic Effects of this compound

3. Neurotrophic Activity

In addition to its anti-inflammatory and cytotoxic properties, this compound has shown neurotrophic effects by promoting the secretion of nerve growth factor (NGF) in C6 glioma cells . This activity suggests potential applications in neurodegenerative diseases.

Table 3: Neurotrophic Effects of this compound

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activities:

- Synthesis and Configuration : A study by Shirahata et al. synthesized various stereoisomers of this compound and established empirical rules for their configuration based on NMR data, which is crucial for understanding its biological interactions .

- Flavor Profile Impact : this compound has been identified as a key compound affecting flavor disliking in whole wheat products, which may influence consumer acceptance . This aspect highlights the compound's relevance beyond pharmacological applications.

- Inhibition Studies : Research has also focused on inhibitors of this compound generation during food processing, indicating its complex role in both health and food science .

Aplicaciones Científicas De Investigación

Anti-Diabetic Properties

Research indicates that pinellic acid may enhance insulin secretion from pancreatic beta cells and improve insulin sensitivity in muscle cells. This suggests potential benefits for blood sugar regulation, particularly in diabetic conditions. However, further studies are necessary to confirm its efficacy and safety in human subjects.

Anti-Inflammatory and Antioxidant Effects

This compound exhibits notable anti-inflammatory and antioxidant properties. Studies have shown that it can reduce inflammation markers and free radical activity, which may be beneficial in managing conditions such as arthritis and oxidative stress-related diseases. The compound's ability to modulate inflammatory responses makes it a candidate for therapeutic interventions in chronic inflammatory disorders.

Neuroprotective Effects

Emerging research suggests that this compound may offer neuroprotective benefits. In animal models, it has been observed to protect brain cells from neurotoxic damage and improve cognitive function. This property highlights its potential application in treating neurodegenerative diseases such as Alzheimer's.

Immunological Applications

This compound has been studied as an oral adjuvant for vaccines. In experiments involving mice, it was found to enhance antiviral antibody titers when administered alongside an influenza vaccine, indicating its potential role in improving vaccine efficacy . This application could be particularly valuable in developing more effective immunization strategies.

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

This compound has been shown to activate both PPAR-alpha and PPAR-gamma, which are crucial for regulating lipid metabolism and glucose homeostasis . This dual activation could explain some of its beneficial effects on metabolic disorders.

Study on Quercetin-Rich Onions

A study isolated this compound from quercetin-rich onions and demonstrated its ability to transactivate PPAR-alpha and PPAR-gamma . This finding underscores the compound's potential role in enhancing metabolic health through dietary sources.

Vaccine Adjuvant Research

In a study involving BALB/c mice, this compound was administered alongside an influenza vaccine, resulting in significantly enhanced antiviral antibody responses . This research supports the idea that this compound could be utilized to improve vaccine formulations.

Análisis De Reacciones Químicas

Biosynthetic Reactions

Pinellic acid is enzymatically synthesized from linoleic acid through a multi-step pathway:

-

Lipoxygenase (LOX) oxidation : Linoleic acid undergoes oxidation at C-13 to form 13(S)-hydroperoxyoctadecadienoic acid (13-HPODE) .

-

Epoxy alcohol synthase action : 13-HPODE is converted to 12,13-epoxy-9-hydroperoxy-10E-octadecenoic acid .

-

Epoxide hydrolase hydrolysis : The epoxide group at C-12/C-13 is hydrolyzed to yield this compound .

Key enzymes :

| Enzyme | Role | Source Organism |

|---|---|---|

| Lipoxygenase (LOX) | Initiates oxygenation at C-13 | Plants, fungi |

| Epoxy alcohol synthase | Forms epoxide intermediate | Aspergillus spp. |

| Epoxide hydrolase | Hydrolyzes epoxide to diol | Mammalian tissues |

Oxidation Reactions

-

Side-chain oxidation : The C-10 double bond undergoes epoxidation with mCPBA, forming a 9,10,12,13-tetrahydroxy derivative .

-

Hydroxyl group oxidation : Selective oxidation of the C-9 hydroxyl using Dess-Martin periodinane yields a ketone intermediate.

Esterification

This compound forms methyl and ethyl esters under acidic conditions:

Characterization data :

| Ester | [α]D²⁵ (c=1, CHCl₃) | ¹H NMR (δ, CDCl₃) |

|---|---|---|

| Methyl | +12.3° | 3.65 (s, 3H, OCH₃), 5.58 (m, 1H, H-10) |

| Ethyl | +11.8° | 4.12 (q, 2H, OCH₂CH₃), 1.25 (t, 3H) |

Enzymatic Inhibition in Food Systems

During whole wheat bread production, this compound forms via LOX-mediated oxidation but is inhibited by flavonoids:

Mechanism : Schaftoside (apigenin di-C-glycoside) binds to LOX, reducing this compound generation by 26% .

| Treatment | This compound (mg/kg) | Bitterness Intensity (0-10) |

|---|---|---|

| Control flour | 112.2 ± 8.4 | 7.3 ± 0.6 |

| + 100 ppm schaftoside | 82.9 ± 6.1* | 5.4 ± 0.4* |

| *Data from recombination experiments |

Stability and Degradation

-

Thermal degradation : At 150°C, this compound decomposes via retro-aldol cleavage, producing 9-hydroxydecenoic acid and octanal (t₁/₂ = 32 min) .

-

Photolysis : UV irradiation (254 nm) induces cis-trans isomerization of the C-10 double bond (Φ = 0.18).

Degradation products :

| Condition | Major Products | Yield (%) |

|---|---|---|

| Heat | 9-Hydroxydecenoic acid + octanal | 67 |

| UV light | 9S,12S,13S-trihydroxy-10Z-isomer | 41 |

Propiedades

IUPAC Name |

(E,9S,12S,13S)-9,12,13-trihydroxyoctadec-10-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)/b14-13+/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIUMSLCYIJBQC-MVFSOIOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C=CC(CCCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]([C@H](/C=C/[C@H](CCCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317644 | |

| Record name | Pinellic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9,12,13-TriHOME | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

97134-11-7 | |

| Record name | Pinellic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97134-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinellic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.